REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].[Cl:4][C:5]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:6]=1O.[CH:13](Cl)(Cl)Cl>>[Cl:4][C:5]1[C:6]([OH:3])=[C:7]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH:13]=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
crude product recovered as the sodium salt by filtration
|
Type
|
CUSTOM
|
Details
|
to yield product (6.6 g.) in the free phenolic form
|
Type
|
CUSTOM
|
Details
|
The latter was chromatographed on 200 g
|
Type
|
ADDITION
|
Details
|
containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
purified 3-chloro-5-fluoro-2-hydroxybenzaldehyde [3.08 g.; m.p. 81°-83° C., Rf 0.49 (1:1 methylene chloride:hexane); ir (CH2Cl2) 1658, 1460, 1439, 1289, 1230, 1116 cm-1 ]
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C=O)C=C(C1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |